molecular formula C14H8Cl2O4 B13820794 5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20872-11-1

5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid

Katalognummer: B13820794
CAS-Nummer: 20872-11-1
Molekulargewicht: 311.1 g/mol
InChI-Schlüssel: YSILFGANTSUQDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They are known for their chemical stability and resistance to heat, which made them useful in various industrial applications. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of polychlorinated biphenyl derivatives, including 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid, often involves large-scale chemical synthesis using similar coupling reactions. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with various molecular targets and pathways. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can exert toxic effects by interfering with cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for research in various scientific fields.

Eigenschaften

CAS-Nummer

20872-11-1

Molekularformel

C14H8Cl2O4

Molekulargewicht

311.1 g/mol

IUPAC-Name

2-(2-carboxy-5-chlorophenyl)-4-chlorobenzoic acid

InChI

InChI=1S/C14H8Cl2O4/c15-7-1-3-9(13(17)18)11(5-7)12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI-Schlüssel

YSILFGANTSUQDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.